An In-depth Technical Guide to 1-(Pyrimidin-2-yl)cyclopropan-1-amine dihydrochloride: A Versatile Building Block in Modern Drug Discovery
An In-depth Technical Guide to 1-(Pyrimidin-2-yl)cyclopropan-1-amine dihydrochloride: A Versatile Building Block in Modern Drug Discovery
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic combination of specific structural motifs is paramount to engineering molecules with enhanced pharmacological profiles. 1-(Pyrimidin-2-yl)cyclopropan-1-amine dihydrochloride, identified by the CAS number 1215107-61-1 , represents a quintessential example of such a privileged scaffold.[1][2] This molecule ingeniously marries the well-established biological significance of the pyrimidine ring with the unique conformational and metabolic advantages conferred by the cyclopropylamine moiety.
The pyrimidine nucleus is a cornerstone of numerous biologically active compounds, including several approved drugs, valued for its ability to engage in various biological interactions.[3] Concurrently, the incorporation of a cyclopropyl group is a widely recognized strategy in medicinal chemistry to enhance potency, improve metabolic stability, and fine-tune physicochemical properties.[4] This technical guide provides a comprehensive overview of 1-(Pyrimidin-2-yl)cyclopropan-1-amine dihydrochloride, intended for researchers, scientists, and professionals in the field of drug development. We will delve into its chemical identity, a plausible synthetic route, its applications as a strategic building block, methods for its analytical characterization, and essential safety considerations.
Chemical Identity and Physicochemical Properties
A clear understanding of the fundamental properties of a molecule is the foundation of its effective application in research and development.
| Property | Value | Source(s) |
| Chemical Name | 1-(Pyrimidin-2-yl)cyclopropan-1-amine dihydrochloride | [1][2] |
| CAS Number | 1215107-61-1 | [1][2] |
| Molecular Formula | C₇H₁₁Cl₂N₃ | Inferred from Dihydrochloride Salt |
| Molecular Weight | 208.09 g/mol | Inferred from Dihydrochloride Salt |
| Appearance | Solid (predicted) | |
| Purity | Typically >95% | [2][5] |
| Free Base CAS | 1159878-06-4 | [6] |
| Free Base Formula | C₇H₉N₃ | [6] |
| Free Base MW | 135.17 g/mol | [6] |
Note: The molecular formula and weight are presented for the dihydrochloride salt, which is the subject of this guide. The properties of the free base are provided for reference.
The dihydrochloride salt form suggests good aqueous solubility, a desirable trait for biological screening and formulation development. The presence of a primary amine and the pyrimidine ring provides both hydrogen bond donor and acceptor capabilities, crucial for molecular recognition at biological targets.
Proposed Synthesis Pathway: A Strategic Approach
Caption: Proposed multi-step synthesis of 1-(pyrimidin-2-yl)cyclopropan-1-amine dihydrochloride.
Detailed Experimental Protocol (Hypothetical)
Step 1 & 2: Synthesis of 1-(Pyrimidin-2-yl)cyclopropane-1-carbonitrile
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To a solution of diisopropylamine in anhydrous THF at -78 °C, add n-butyllithium dropwise and stir for 30 minutes to generate lithium diisopropylamide (LDA).
-
Add cyclopropylnitrile dropwise to the LDA solution and stir for 1 hour to form the cyclopropylnitrile anion.
-
In a separate flask, dissolve 2-chloropyrimidine in anhydrous THF.
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Slowly add the solution of the cyclopropylnitrile anion to the 2-chloropyrimidine solution at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-(pyrimidin-2-yl)cyclopropane-1-carbonitrile.
Step 3: Reduction to 1-(Pyrimidin-2-yl)cyclopropan-1-amine
-
Carefully add lithium aluminum hydride (LiAlH₄) to a flask containing anhydrous THF under an inert atmosphere.
-
Cool the suspension to 0 °C and add a solution of 1-(pyrimidin-2-yl)cyclopropane-1-carbonitrile in THF dropwise.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting solids and wash thoroughly with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude 1-(pyrimidin-2-yl)cyclopropan-1-amine.
Step 4: Formation of the Dihydrochloride Salt
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Dissolve the crude amine in a minimal amount of anhydrous diethyl ether or methanol.
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Add a solution of HCl in diethyl ether or dioxane dropwise with stirring.
-
The dihydrochloride salt should precipitate out of the solution.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.
Applications in Drug Development: A Scaffold of High Potential
The true value of 1-(pyrimidin-2-yl)cyclopropan-1-amine dihydrochloride lies in its utility as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The primary amine serves as a convenient handle for a variety of chemical transformations, including amide bond formation, reductive amination, and the synthesis of ureas and sulfonamides.
Key Advantages of the Scaffold:
-
Metabolic Stability: The cyclopropyl group is known to block potential sites of metabolism, thereby increasing the half-life of a drug molecule.[4]
-
Conformational Rigidity: The rigid cyclopropane ring can help to lock a molecule into a specific conformation that is optimal for binding to its biological target, potentially increasing potency and selectivity.
-
Improved Physicochemical Properties: The introduction of the cyclopropyl group can modulate lipophilicity and other properties that influence absorption, distribution, metabolism, and excretion (ADME).
-
Vectorial Exit: The pyrimidine ring provides a defined vector for substitution, allowing for systematic exploration of the surrounding chemical space to optimize target engagement.
-
Diverse Biological Activities: Pyrimidine derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[3]
This building block is particularly well-suited for the synthesis of inhibitors of kinases, proteases, and other enzymes where a primary amine can be used to form key interactions in the active site.
Analytical Characterization: Ensuring Quality and Identity
Rigorous analytical characterization is essential to confirm the identity and purity of 1-(pyrimidin-2-yl)cyclopropan-1-amine dihydrochloride. While specific spectral data is not publicly available, the following techniques would be employed for its analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrimidine ring protons, as well as the diastereotopic protons of the cyclopropyl ring. The chemical shifts and coupling constants of these signals would be diagnostic of the structure. The presence of the amine proton would also be observable, and its chemical shift would be dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the three unique carbons of the pyrimidine ring and the carbons of the cyclopropyl group, including the quaternary carbon attached to the amine and pyrimidine moieties.
Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight of the compound. For the free base (C₇H₉N₃), the expected exact mass would be approximately 135.08. In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be observed at m/z corresponding to this mass.
High-Performance Liquid Chromatography (HPLC)
HPLC is a critical tool for assessing the purity of the compound.[7] A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol, would be developed. The purity would be determined by the area percentage of the main peak detected by a UV detector, typically at a wavelength where the pyrimidine ring has strong absorbance (around 254 nm).
Safety and Handling: A Prudent Approach
While a specific Safety Data Sheet (SDS) for 1-(pyrimidin-2-yl)cyclopropan-1-amine dihydrochloride is not widely available, information from related compounds, such as N-methyl-1-(pyrimidin-2-yl)cyclopropan-1-amine dihydrochloride and cyclopropylamine, can provide guidance on safe handling procedures.[8][9]
Potential Hazards:
-
Skin and Eye Irritation: Amine hydrochlorides can be irritating to the skin and eyes.[8]
-
Respiratory Tract Irritation: Inhalation of the dust may cause respiratory irritation.
-
Toxicity: The toxicological properties have not been thoroughly investigated.
Recommended Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[8]
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[8]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
First Aid: In case of contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.[8]
Researchers should always consult the most up-to-date SDS provided by the supplier before handling this compound.
Conclusion and Future Outlook
1-(Pyrimidin-2-yl)cyclopropan-1-amine dihydrochloride stands out as a high-value building block for medicinal chemists. Its unique combination of a biologically relevant heterocycle and a conformationally constrained, metabolically robust aliphatic ring system provides a powerful platform for the design of novel therapeutic agents. The synthetic accessibility and the versatile reactivity of its primary amine functionality ensure its continued application in the exploration of new chemical space. As the drive for molecules with improved drug-like properties continues, scaffolds like this will undoubtedly play an increasingly important role in the discovery and development of the next generation of medicines.
References
- 1. appretech.com [appretech.com]
- 2. 1-(Pyrimidin-2-yl)cyclopropan-1-amine hydrochloride 97% | CAS: 1215107-61-1 | AChemBlock [achemblock.com]
- 3. medcraveonline.com [medcraveonline.com]
- 4. US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines - Google Patents [patents.google.com]
- 5. 1-(pyrimidin-2-yl)cyclopropan-1-amine hydrochloride - CAS:1215107-61-1 - Abovchem [abovchem.com]
- 6. chemscene.com [chemscene.com]
- 7. researchgate.net [researchgate.net]
- 8. enamine.enamine.net [enamine.enamine.net]
- 9. fishersci.com [fishersci.com]
